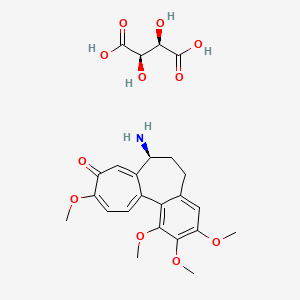
Desacetylcolchicin-d-tartrat
Übersicht
Beschreibung
Desacetylcolchicine d-tartrate, also known as Desacetylcolchicine d-tartrate, is a useful research compound. Its molecular formula is C24H29NO11 and its molecular weight is 507.5 g/mol. The purity is usually 95%.
The exact mass of the compound Desacetylcolchicine d-tartrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 36354. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Desacetylcolchicine d-tartrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Desacetylcolchicine d-tartrate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
Desacetylcolchicin-d-tartrat: ist für sein Potenzial als Antikrebsmittel bekannt. Es wirkt als Inhibitor der Mikrotubuli-Polymerisation, der die Zellteilung verhindert und bei Krebsbehandlungsstrategien entscheidend sein könnte .
Enantiomerentrennungstechniken
Im Bereich der Stereochemie werden Derivate der Weinsäure, wie z. B. This compound, in chromatographischen Trennungen eingesetzt, um chirale Verbindungen aufzulösen. Dies ist entscheidend für die unabhängige Bewertung der Bioaktivitäten einzelner Enantiomere chiraler Arzneimittel .
Pflanzenschutzmittel-Adjuvanzien
Es wurden Forschungen zu Metall-organischen Gerüsten (MOFs) durchgeführt, die Derivate der Weinsäure für die nachhaltige Freisetzung von Fungiziden verwenden. Diese Studien zielen darauf ab, die Effizienz und Selektivität von Pflanzenschutzmitteln zu verbessern und so zu einem umweltverträglicheren Pflanzenschutz beizutragen .
Mikrobieller Metabolismusstudien
This compound: kann verwendet werden, um die Stoffwechselwege von Mikroorganismen wie Pseudomonas cichorii zu untersuchen, die d-Tartrat als einzige Kohlenstoffquelle nutzen. Das Verständnis dieser Stoffwechselwege ist für biotechnologische Anwendungen und die Umweltmikrobiologie unerlässlich .
Pharmazeutische Entwicklung
Die Rolle der Verbindung bei der Hemmung der Mikrotubuli-Polymerisation macht sie zu einem wertvollen Werkzeug bei der Entwicklung neuer Arzneimittel. Ihr Wirkmechanismus kann untersucht werden, um Medikamente zu entwickeln, die die Zellteilung bei verschiedenen Krankheiten gezielt bekämpfen .
Wirkmechanismus
Target of Action
Desacetylcolchicine d-tartrate primarily targets microtubules . Microtubules are a component of the cell’s cytoskeleton and play a crucial role in maintaining cell shape, enabling cell motility, and most importantly, in cell division .
Mode of Action
Desacetylcolchicine d-tartrate acts as a microtubule polymerization inhibitor . It binds to tubulin, the building block of microtubules, and inhibits its polymerization. This prevents the formation of the mitotic spindle, a structure necessary for chromosome segregation during cell division .
Biochemical Pathways
The inhibition of microtubule polymerization disrupts the cell’s cytoskeleton and interferes with the normal functioning of the cell. This leads to cell cycle arrest at the metaphase stage of mitosis . The downstream effects include the induction of apoptosis, or programmed cell death, in rapidly dividing cells .
Pharmacokinetics
It is known to be soluble in chloroform
Result of Action
The primary result of Desacetylcolchicine d-tartrate’s action is the prevention of cell division . By inhibiting microtubule polymerization, it disrupts the formation of the mitotic spindle, leading to cell cycle arrest and ultimately, cell death . This makes Desacetylcolchicine d-tartrate an effective anticancer compound .
Action Environment
The action, efficacy, and stability of Desacetylcolchicine d-tartrate can be influenced by various environmental factors. For instance, it needs to be stored at +4°C and protected from light and moisture for stability . .
Biochemische Analyse
Biochemical Properties
Desacetylcolchicine d-tartrate plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to inhibit microtubule polymerization, which is crucial for cell division. This compound interacts with tubulin, a protein that forms microtubules, and prevents its polymerization. Additionally, desacetylcolchicine d-tartrate has been shown to activate acetylcholine receptors and inhibit voltage-gated potassium channels, leading to increased cellular excitability .
Cellular Effects
Desacetylcolchicine d-tartrate affects various types of cells and cellular processes. It influences cell function by disrupting microtubule dynamics, which is essential for cell division and intracellular transport. This disruption leads to cell cycle arrest and apoptosis in cancer cells. Furthermore, desacetylcolchicine d-tartrate impacts cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of protein kinase C, phospholipase A2, and tyrosine kinase .
Molecular Mechanism
The molecular mechanism of desacetylcolchicine d-tartrate involves its binding to tubulin, thereby inhibiting microtubule polymerization. This inhibition prevents the formation of the mitotic spindle, leading to cell cycle arrest at the metaphase stage. Additionally, desacetylcolchicine d-tartrate activates acetylcholine receptors and inhibits voltage-gated potassium channels, which increases cellular excitability. These interactions result in changes in gene expression and enzyme activity, contributing to its anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of desacetylcolchicine d-tartrate change over time. The compound is stable when stored at +4°C and protected from light and moisture. Over time, it maintains its ability to inhibit microtubule polymerization and induce cell cycle arrest in cancer cells. Long-term studies have shown that desacetylcolchicine d-tartrate can cause sustained changes in cellular function, including prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of desacetylcolchicine d-tartrate vary with different dosages in animal models. At low doses, it effectively inhibits tumor growth without causing significant toxicity. At high doses, desacetylcolchicine d-tartrate can cause toxic effects, including gastrointestinal disturbances and bone marrow suppression. These adverse effects highlight the importance of determining the optimal dosage for therapeutic applications .
Metabolic Pathways
Desacetylcolchicine d-tartrate is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which is responsible for its metabolism. The compound undergoes biotransformation to form various metabolites, which are then excreted from the body. These metabolic processes can affect the compound’s efficacy and toxicity .
Transport and Distribution
Within cells and tissues, desacetylcolchicine d-tartrate is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes. The compound accumulates in specific tissues, such as the liver and kidneys, where it exerts its effects. This distribution pattern is crucial for understanding its therapeutic potential and toxicity .
Subcellular Localization
Desacetylcolchicine d-tartrate localizes to specific subcellular compartments, including the cytoplasm and nucleus. Its activity is influenced by its localization, as it needs to interact with tubulin in the cytoplasm to inhibit microtubule polymerization. Additionally, desacetylcolchicine d-tartrate may undergo post-translational modifications that direct it to specific cellular compartments, enhancing its efficacy .
Eigenschaften
IUPAC Name |
(7S)-7-amino-1,2,3,10-tetramethoxy-6,7-dihydro-5H-benzo[a]heptalen-9-one;(2R,3R)-2,3-dihydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO5.C4H6O6/c1-23-16-8-6-12-13(10-15(16)22)14(21)7-5-11-9-17(24-2)19(25-3)20(26-4)18(11)12;5-1(3(7)8)2(6)4(9)10/h6,8-10,14H,5,7,21H2,1-4H3;1-2,5-6H,(H,7,8)(H,9,10)/t14-;1-,2-/m01/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLRWNBXMQCGSEJ-APBURCQWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C2C(=CC1=O)C(CCC3=CC(=C(C(=C32)OC)OC)OC)N.C(C(C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C2C(=CC1=O)[C@H](CCC3=CC(=C(C(=C32)OC)OC)OC)N.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50197994 | |
| Record name | Desacetylcolchicine d-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
507.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49720-72-1 | |
| Record name | Desacetylcolchicine d-tartrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049720721 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | TMCA | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Desacetylcolchicine d-tartrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50197994 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-DEACETYLCOLCHICINE TARTRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V6VJ713WZL | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-(1-Benzotriazolyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B1219200.png)
![Ethyl [(2r)-5-Amino-2-Methyl-3-Phenyl-1,2-Dihydropyrido[3,4-B]pyrazin-7-Yl]carbamate](/img/structure/B1219204.png)
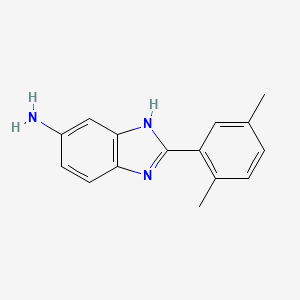
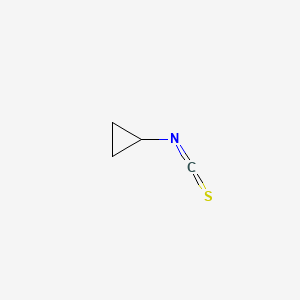
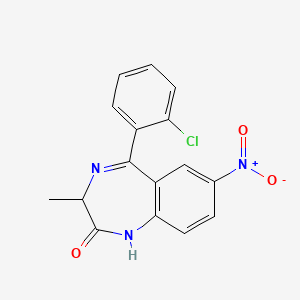
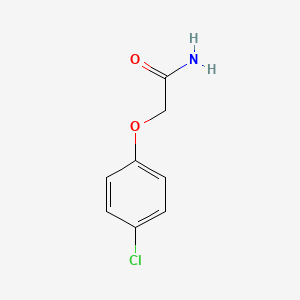
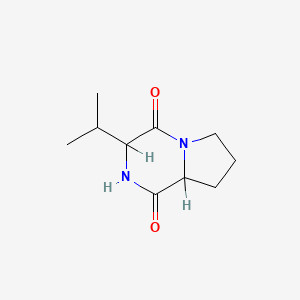
![7,8,9,10-Tetrahydrobenzo[a]pyrene-7,8,9,10-tetrol](/img/structure/B1219214.png)



![[(1S,2R,6S,7S,8R,10S,11S,12R,16S,17R,18R)-6,7-dihydroxy-8-(hydroxymethyl)-4,18-dimethyl-5-oxo-14-phenyl-16-prop-1-en-2-yl-9,13,15,19-tetraoxahexacyclo[12.4.1.01,11.02,6.08,10.012,16]nonadec-3-en-17-yl] 3-phenylprop-2-enoate](/img/structure/B1219220.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4,5-dihydro-1H-imidazol-2-amine](/img/structure/B1219221.png)

